

Calibrator and quality control preparation for cortisol assays

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Compound of Interest

Compound Name: Cortisol-1,2-D2

Cat. No.: B15555761

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Technical Support Center: Cortisol Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of calibrators and quality controls in cortisol assays. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing cortisol calibrators and quality controls?

A1: Both calibrators and quality controls should be stored at temperatures between 2-8°C when not in use.^[1] For long-term storage, some manufacturers recommend freezing at $\leq -20^{\circ}\text{C}$.^{[2][3]} It is crucial to avoid repeated freeze-thaw cycles as this can degrade the cortisol and affect assay accuracy.^{[2][3]} Always refer to the manufacturer's instructions for specific storage recommendations for your kit.

Q2: How often should I run calibrators and quality controls?

A2: A new calibration curve should be established for every run of the assay.^[4] Quality controls should be run with each assay to validate the results.^[5] It is recommended to test control samples at low, normal, and high concentration ranges to monitor assay performance across the entire standard curve.^{[1][6]}

Q3: What is the "matrix effect" and how can it impact my cortisol assay?

A3: The matrix effect refers to the interference caused by components in the sample (e.g., serum, plasma, saliva) other than the analyte of interest (cortisol).^{[7][8]} These interfering substances can include proteins, lipids, and other steroids that can cross-react with the assay antibodies, leading to inaccurate cortisol measurements.^{[7][8][9]} This can result in either an overestimation or underestimation of the true cortisol concentration.^{[7][8]} To mitigate this, it is recommended to use a calibrator diluent that closely mimics the sample matrix or to dilute both standards and samples in the same matrix.^[10]

Q4: Can I use calibrators and controls from different kit lots?

A4: No, you should not mix or substitute reagents, including calibrators and controls, from different kit lots or sources.^[3] Using components from different lots can lead to significant variability and inaccurate results. A new calibration curve must be generated when a new kit lot is used.^[11]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High background or non-specific binding	Inadequate washing of microplate wells.	Ensure thorough washing of wells according to the protocol, removing all residual wash buffer before adding the substrate.[2]
Contamination of reagents.	Use a face mask and gloves to prevent contamination from saliva, which contains cortisol. [3] Use separate reservoirs and fresh pipette tips for each reagent.[2][3]	
Low signal or poor sensitivity	Degraded calibrators or controls.	Ensure proper storage of calibrators and controls and avoid repeated freeze-thaw cycles.[2][3] Reconstitute fresh materials if degradation is suspected.
Incorrect incubation times or temperatures.	Adhere strictly to the incubation times and temperatures specified in the assay protocol.[3] Variations can lead to reduced binding and lower signal.	
High variability between duplicate wells	Pipetting inconsistencies.	Pre-rinse pipette tips with the reagent before dispensing.[2] [12] Ensure consistent pipetting technique and volume for all wells.
Improper mixing of reagents in wells.	Gently tap the plate after adding reagents to ensure proper mixing.[4]	

Quality control values are out of range	Improper preparation of QC material.	Double-check the reconstitution and dilution steps for the QC samples. Ensure they are brought to room temperature before use. [13]
Change in reagent lot without recalibration.	A new calibration curve must be run whenever a new lot of reagents is used. [11]	
Instrument malfunction.	Verify that the microplate reader is calibrated and functioning correctly. [4]	

Experimental Protocols

Protocol 1: Preparation of Cortisol Calibrators (Example)

This protocol is a general example and should be adapted based on the specific instructions of your assay kit.

- Bring to Room Temperature: Allow the calibrator diluent and the lyophilized cortisol standard to equilibrate to room temperature before use.[\[3\]](#)
- Reconstitution: Reconstitute the lyophilized cortisol standard with the volume of deionized water specified on the vial label to create a stock solution.[\[3\]](#)
- Serial Dilution:
 - Label a series of microcentrifuge tubes for each calibrator level (e.g., S0 to S4).[\[1\]](#)
 - Pipette the appropriate volume of calibrator diluent into each tube as per the kit instructions.[\[2\]](#)
 - Perform a serial dilution by transferring a specified volume of the stock solution to the first tube, mixing thoroughly, and then transferring a volume from this tube to the next, and so on. Use a fresh pipette tip for each transfer.[\[3\]](#)

- Storage: Use the diluted standards within 60 minutes of preparation.^[3] If not used immediately, refer to the kit insert for appropriate short-term storage conditions.

Protocol 2: Running Quality Controls

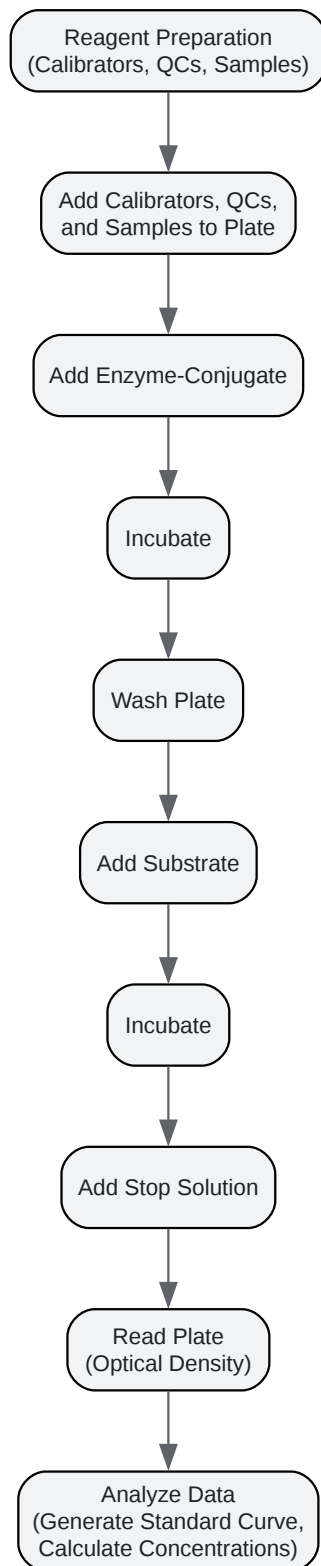
- Preparation: Reconstitute and dilute the quality control samples (low, medium, high) according to the manufacturer's instructions. Allow them to reach room temperature before use.
- Assay Procedure: Treat the QC samples in the same manner as the unknown samples in the assay.^[1]
- Data Analysis: After the assay is complete, compare the measured concentrations of the QC samples to the acceptable ranges provided by the manufacturer. The results should fall within these ranges for the assay to be considered valid.

Quantitative Data Summary

Parameter	Typical Range	Notes
Calibrator Concentrations	0 - 500 ng/mL	This range can vary significantly between different assay kits. Always refer to the specific kit insert. ^[1]
Quality Control Acceptance Criteria	Within ± 2 Standard Deviations of the mean	Each laboratory should establish its own control ranges to monitor assay performance. ^[11]
Sample Dilution Factors	Serum/Plasma: ≥ 8 -fold Saliva: ≥ 4 -fold	Dilution is often necessary to minimize matrix effects and to bring the cortisol concentration within the dynamic range of the assay. ^[2]

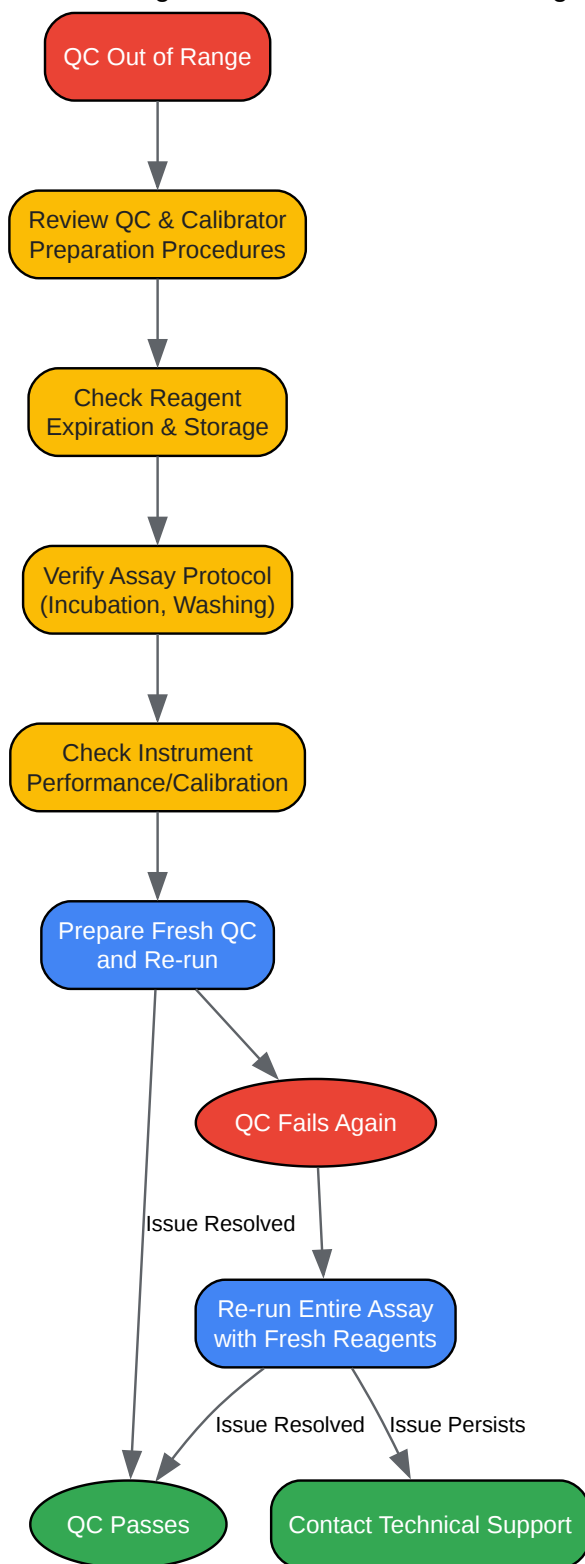
Visualizations

General Workflow for Cortisol Immunoassay

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Caption: A diagram illustrating the general experimental workflow for a competitive cortisol immunoassay.

Troubleshooting Decision Tree for Out-of-Range QC



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